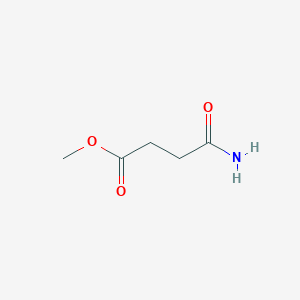![molecular formula C11H12BrNO3 B151025 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 133409-72-0](/img/structure/B151025.png)
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate" is a derivative of the (E)-methyl 2-(methoxyimino)-2-phenylacetate family, which has been the subject of various studies due to its biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a methoxyimino group and a bromomethylphenyl group attached to an acetate moiety.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, a series of coumarin derivatives containing the (E)-methyl 2-(methoxyimino)-2-phenylacetate moiety were synthesized and their bioactivities were evaluated . Another study reported the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives, which are analogues of strobilurins and contain a pyrazole ring . Additionally, a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones was developed, showcasing the versatility of the (E)-methyl 2-(methoxyimino)acetate moiety in creating diverse structures .
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate" has been characterized using various spectroscopic techniques and theoretical calculations. X-ray crystallography has been employed to determine the structure of related compounds, revealing details such as intramolecular hydrogen bonds and crystal packing . Theoretical studies, including density functional theory (DFT) calculations, have been used to analyze the electronic structure and predict properties such as vibrational frequencies and molecular electrostatic potential .
Chemical Reactions Analysis
The chemical reactivity of the (E)-methyl 2-(methoxyimino)-2-phenylacetate scaffold has been explored in the context of synthesizing novel compounds with potential biological activities. For example, the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxy-methyl)phenyl]acetonitrile involved a multi-step reaction with phthalide as the starting material, resulting in a mixture of E and Z isomers . The synthesis and crystal structure characterization of a related compound with a trifluoromethyl pyridinyl group also demonstrated the ability to form dimers and complex crystal packing arrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the (E)-methyl 2-(methoxyimino)-2-phenylacetate group have been studied through experimental and computational methods. Theoretical analyses such as natural bond orbital (NBO) and Mulliken population methods have been used to study charge transfer and local reactivity . Additionally, the effects of solvents on the stability of tautomers have been investigated, providing insights into the solvation effects on the compound's properties .
Biological Activities
The biological activities of compounds with the (E)-methyl 2-(methoxyimino)-2-phenylacetate moiety have been a significant focus of research. Various derivatives have shown potent fungicidal activity against a range of plant pathogens . Moreover, the antibacterial activities of brominated derivatives against common bacterial strains have been evaluated, highlighting the potential of these compounds as antibacterial agents .
Applications De Recherche Scientifique
Synthesis and Structural Analysis (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has been synthesized and structurally analyzed in various studies. For instance, it has been characterized using NMR, IR, MS spectroscopy, and X-ray crystallography. In particular, its molecular structure was investigated through X-ray crystallography, revealing intricate molecular interactions and crystal packing patterns (Mao et al., 2015).
Fungicidal Activities This compound and its derivatives have been extensively explored for their fungicidal properties. It serves as a starting material for synthesizing various antifungal agents. Derivatives of this compound have shown moderate to high fungicidal activities against numerous phytopathogenic fungi, making them potential candidates for crop protection (Yang et al., 2017). Some compounds even exhibit greater fungicidal activities than certain control compounds, highlighting their effectiveness (Lv et al., 2015).
Synthetic Utility and Methodology Improvements The compound's utility in synthesis is notable, serving as a crucial intermediate in various synthetic routes. Studies have reported on its use in the synthesis of complex molecular structures and the development of improved synthetic methodologies to enhance efficiency and yield, such as the benzylic bromination using N-bromosuccinimide in 1,2-dichlorobenzene (Lee & Ra, 2016).
Antibacterial Activities In addition to its fungicidal applications, derivatives of this compound have also been synthesized and evaluated for their antibacterial activities. Preliminary bioassays have demonstrated that these derivatives exhibit certain antibacterial activities against various pathogens, indicating their potential in antibacterial applications (Li et al., 2006).
Propriétés
IUPAC Name |
methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate | |
CAS RN |
115199-26-3 |
Source


|
| Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



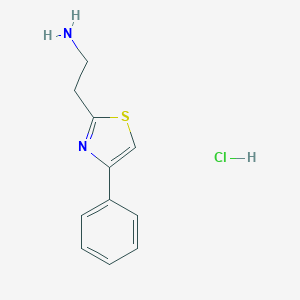
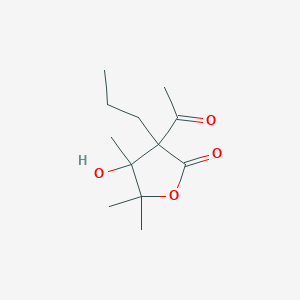
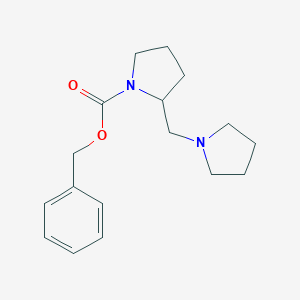
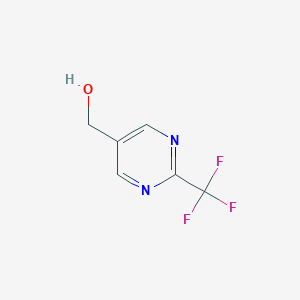
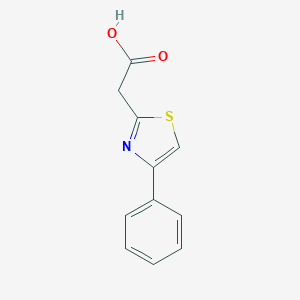
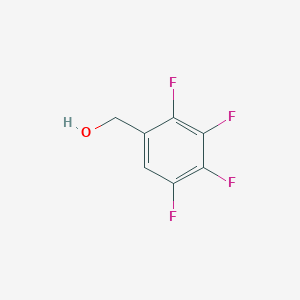
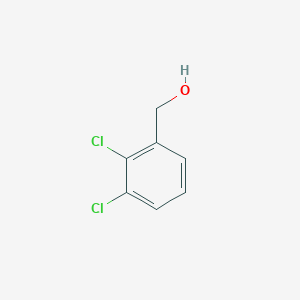
![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
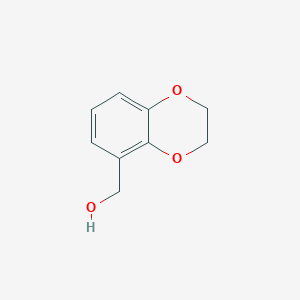
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
